3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features multiple functional groups, including a chloro substituent, a furan ring, and a phenolic hydroxyl group, contributing to its potential biological activities and applications in medicinal chemistry.
This compound is classified under heterocycles due to the presence of multiple ring structures incorporating nitrogen and oxygen atoms. It is also categorized as a phenolic compound due to the presence of the hydroxyl group attached to the aromatic ring.
The synthesis of 3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step synthetic routes that may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity during synthesis.
The molecular formula for 3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is . The structure features:
The molecular weight of this compound is approximately 364.8 g/mol. Its structural representation can be derived from its SMILES notation: Cc1ccc(C2=NN3C(C2)c2cc(Cl)ccc2OC3c2ccco2)cc1
.
The compound exhibits potential reactivity due to its functional groups:
Technical details regarding reaction mechanisms can be explored through spectroscopic techniques like NMR and mass spectrometry to confirm product formation.
The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors. The presence of the hydroxyl group suggests potential antioxidant properties, while the heterocyclic nature may contribute to its pharmacological effects.
Data on specific biological activities could include:
These activities can be evaluated through in vitro and in vivo studies.
The physical properties such as melting point and boiling point are not extensively documented but are critical for understanding the behavior of this compound under various conditions.
Key chemical properties include:
Relevant analyses may include spectral data (NMR, IR) to characterize functional groups and confirm structural integrity.
3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has potential applications in:
Further research into this compound's properties could lead to significant advancements in these fields.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3